Cas no 2828433-12-9 (Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate)

Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate is a synthetic peptide derivative featuring a dinitrophenyl (Dnp) group at the N-terminus and a C-terminal amidation. The sequence incorporates a D-arginine residue, enhancing stability against enzymatic degradation. The trifluoroacetate salt form ensures improved solubility in aqueous and organic solvents, facilitating handling in research applications. This peptide is primarily utilized in biochemical studies, particularly in protease substrate assays and enzyme inhibition research, owing to its tailored sequence and modifications. Its structural design allows for precise investigations into peptide-protein interactions and substrate specificity, making it a valuable tool for mechanistic studies in enzymology and molecular biology.
Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate structure
2828433-12-9 structure
Product Name:Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate
CAS No:2828433-12-9
MF:C47H65F3N14O13
MW:1091.10
CID:5140661
PubChem ID:137347668
Update Time:2025-08-04

Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate Chemical and Physical Properties

Names and Identifiers

    • G72037
    • Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate
    • 2828433-12-9
    • Inchi: 1S/C45H64N14O11.C2HF3O2/c1-24(2)18-33(57-43(66)45(15-9-17-52-45)30-14-13-28(58(67)68)21-36(30)59(69)70)40(63)51-23-37(60)54-34(19-25(3)4)42(65)56-35(20-27-22-50-31-11-7-6-10-29(27)31)41(64)53-26(5)39(62)55-32(38(46)61)12-8-16-49-44(47)48;3-2(4,5)1(6)7/h6-7,10-11,13-14,21-22,24-26,32-35,50,52H,8-9,12,15-20,23H2,1-5H3,(H2,46,61)(H,51,63)(H,53,64)(H,54,60)(H,55,62)(H,56,65)(H,57,66)(H4,47,48,49);(H,6,7)/t26-,32?,33-,34-,35-,45+;/m0./s1
    • InChI Key: KXEBGXZFLSNZJH-TUKZGNOSSA-N
    • SMILES: CC(C)C[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@]1(CCCN1)C1C=CC(=CC=1[N+]([O-])=O)[N+]([O-])=O)CC(C)C)C(N[C@@H](CC1C2C=CC=CC=2NC=1)C(N[C@H](C(NC(CCCNC(=N)N)C(N)=O)=O)C)=O)=O.OC(=O)C(F)(F)F

Computed Properties

  • Exact Mass: 1090.48076267g/mol
  • Monoisotopic Mass: 1090.48076267g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 12
  • Hydrogen Bond Acceptor Count: 18
  • Heavy Atom Count: 77
  • Rotatable Bond Count: 24
  • Complexity: 1990
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 439Ų

Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate Pricemore >>

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2828433-12-9 99%
25mg
$714.0 2025-03-03

Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate Suppliers

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(CAS:2828433-12-9)Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate
Order Number:A1247782
Stock Status:in Stock
Quantity:25mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:52
Price ($):643
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Additional information on Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate

Introduction to Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate (CAS No. 2828433-12-9)

Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate, a compound with the chemical identifier CAS No. 2828433-12-9, represents a significant advancement in the field of synthetic chemistry and pharmaceutical research. This peptidomimetic molecule has garnered considerable attention due to its unique structural features and potential applications in drug development. The trifluoroacetate salt form enhances its solubility and stability, making it a versatile tool for various biochemical assays and therapeutic investigations.

The molecular structure of Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate incorporates a sequence of amino acids that mimic natural peptides while introducing modifications to improve pharmacokinetic properties. The presence of the dansyl (Dnp) group at the N-terminus serves as a fluorescent probe, facilitating its use in high-throughput screening and interaction studies. This feature is particularly valuable in the identification of novel biomolecular targets and the development of targeted therapies.

Recent research has highlighted the compound's potential in modulating biological pathways associated with inflammation and immune response. Studies indicate that peptidomimetics similar to Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate can interact with specific proteases and receptors, thereby influencing cellular signaling cascades. These interactions have been explored in preclinical models, demonstrating promising results in reducing inflammatory markers and enhancing immune function.

The trifluoroacetate salt form of this compound plays a crucial role in its pharmaceutical applicability. Trifluoroacetate salts are known for their improved solubility in aqueous solutions, which is essential for formulation development and bioavailability studies. This property allows for more efficient delivery systems, enabling better absorption and distribution within the body. Furthermore, the stability provided by the trifluoroacetate group ensures that the compound remains viable during storage and transportation, maintaining its efficacy for extended periods.

In the realm of drug discovery, Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate serves as a valuable scaffold for designing novel therapeutic agents. Its peptidomimetic nature allows researchers to fine-tune its interactions with biological targets while minimizing off-target effects. This approach is particularly relevant in addressing complex diseases such as cancer, autoimmune disorders, and neurodegenerative conditions, where precise targeting is essential for therapeutic success.

The fluorescent properties of the dansyl group have been leveraged in advanced imaging techniques, enabling real-time visualization of cellular processes. This capability is instrumental in understanding disease mechanisms at the molecular level and evaluating the efficacy of potential treatments. Researchers are utilizing this compound to track protein-protein interactions, monitor enzyme activity, and investigate intracellular signaling pathways with high precision.

Advances in computational chemistry have further enhanced the utility of Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate. Molecular modeling studies have provided insights into its binding affinity and specificity, aiding in the optimization of its pharmacological properties. These computational approaches complement experimental data, allowing for more rapid and cost-effective drug development pipelines.

The compound's potential extends to applications in diagnostic assays, where its unique properties enable sensitive detection of biomarkers associated with various diseases. By integrating fluorescence-based detection with multiplexing technologies, researchers can simultaneously analyze multiple targets, improving diagnostic accuracy and efficiency. This capability is particularly relevant in personalized medicine approaches, where tailored diagnostics are essential for guiding treatment decisions.

Ethical considerations are also integral to the development and application of such compounds. Ensuring that research is conducted responsibly, with appropriate regulatory oversight and adherence to ethical guidelines, is paramount. The growing emphasis on translational research underscores the importance of bridging laboratory discoveries with clinical applications, ultimately benefiting patients worldwide.

Future directions for research on Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate include exploring its role in combination therapies and investigating long-term safety profiles. By understanding how it interacts with other molecules and biological systems over extended periods, researchers can develop more comprehensive treatment strategies. Additionally, exploring its potential in regenerative medicine and tissue engineering presents an exciting avenue for future investigation.

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Amadis Chemical Company Limited
(CAS:2828433-12-9)Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate
A1247782
Purity:99%
Quantity:25mg
Price ($):643
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